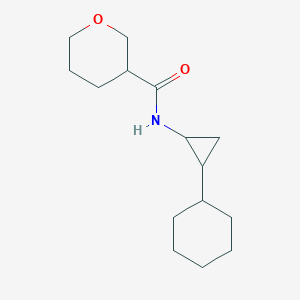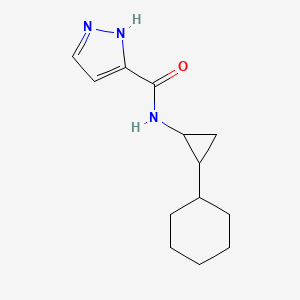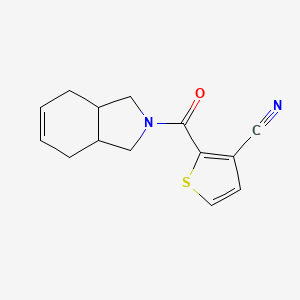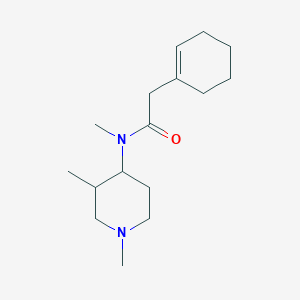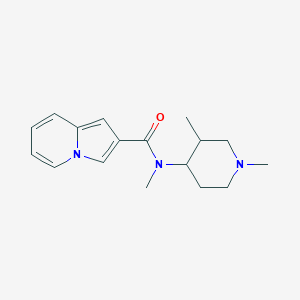
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPI-1 belongs to the class of isoindolinones and is known to exhibit potent biological activities.
作用机制
The mechanism of action of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the inhibition of HDACs and the NF-κB pathway. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the repression of gene expression. This compound inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the repression of oncogenes.
The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation. This compound inhibits the activity of the NF-κB pathway by preventing the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, leading to the repression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of HDACs and the NF-κB pathway. The inhibition of HDACs leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell growth and proliferation. The inhibition of the NF-κB pathway leads to the repression of pro-inflammatory cytokines, leading to the inhibition of inflammation.
实验室实验的优点和局限性
The advantages of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potent biological activities and its relatively simple and efficient synthesis. However, the limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another potential direction is the development of this compound derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, this compound is a synthetic compound that exhibits potent biological activities and has potential applications in various fields, including medicinal chemistry and immunology. Its mechanism of action involves the inhibition of HDACs and the NF-κB pathway, leading to the inhibition of cancer cell growth and proliferation and the inhibition of inflammation. The future directions for the research and development of this compound include the optimization of the synthesis method and the development of this compound derivatives with improved potency and selectivity.
合成方法
The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the reaction of 2-acetylpyridine and 3,4-dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds via a tandem cyclization process to yield the desired product. The synthesis of this compound is a relatively simple and efficient process, making it an attractive target for chemical synthesis.
科学研究应用
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer.
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation.
属性
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-7-13(14(18)16-10)15(19)17-8-11-4-2-3-5-12(11)9-17/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBVREXWYKLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)

